molecular formula C17H14BrN3O B8261075 Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- CAS No. 89112-50-5

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo-

Cat. No.: B8261075
CAS No.: 89112-50-5
M. Wt: 356.2 g/mol
InChI Key: OUKRKFQRVCOSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- (CAS: 851596-92-4; molecular formula: C₁₇H₁₄BrN₃O) features a phenol core substituted at position 4 with a bromine atom and at position 2 with a pyrimidinyl moiety. The pyrimidine ring is further functionalized with an amino group at position 2 and a 4-methylphenyl group at position 6. This structure combines aromatic, halogenated, and heterocyclic elements, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Key structural attributes include:

  • Bromine substituent: Enhances lipophilicity and influences electronic properties via inductive effects.
  • Pyrimidine ring: A nitrogen-rich heterocycle that can participate in π-stacking and hydrogen bonding, critical for biological interactions.
  • 4-Methylphenyl group: Introduces steric bulk and modulates solubility.

Properties

IUPAC Name

2-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c1-10-2-4-11(5-3-10)14-9-15(21-17(19)20-14)13-8-12(18)6-7-16(13)22/h2-9,22H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKRKFQRVCOSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60751844
Record name 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-bromocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60751844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89112-50-5
Record name 6-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]-4-bromocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60751844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biginelli-Type Cyclocondensation

The pyrimidine ring is assembled from a β-keto ester, amidine, and aldehyde. For 2-amino-6-arylpyrimidines, 4-methylbenzaldehyde reacts with guanidine carbonate and ethyl acetoacetate under acidic conditions:

Reaction Conditions

ComponentQuantityConditions
4-Methylbenzaldehyde1.2 eqHCl (cat.), ethanol, reflux, 12 h
Guanidine carbonate1.0 eqYield: 68–72%
Ethyl acetoacetate1.5 eq

The intermediate 4-(4-methylphenyl)-6-methyl-2-hydroxypyrimidine is brominated at the 5-position using NBS (N-bromosuccinimide) in CCl₄, followed by amination via the Chichibabin reaction with sodium amide in liquid NH₃.

Coupling of Pyrimidine and Phenol Moieties

Ullmann-Type Coupling

A copper-catalyzed coupling links the pyrimidine and phenol rings. 5-Bromo-2-amino-4-(4-methylphenyl)pyrimidine reacts with 4-bromo-2-hydroxyiodobenzene under Ullmann conditions:

Optimized Parameters

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: DMSO, 110°C, 24 h

  • Yield: 58%

Side Reactions

  • Homocoupling of aryl halides (≤12%).

  • Dehalogenation of bromide (≤8%).

Buchwald-Hartwig Amination

An alternative employs palladium catalysis to couple 5-bromo-2-chloro-4-(4-methylphenyl)pyrimidine with 4-bromo-2-aminophenol :

Procedure

  • 5-Bromo-2-chloro-4-(4-methylphenyl)pyrimidine (1.0 eq) and 4-bromo-2-aminophenol (1.2 eq) are combined with:

    • Pd₂(dba)₃ (5 mol%)

    • Xantphos (10 mol%)

    • KOtBu (2.5 eq) in toluene at 100°C for 18 h.

  • Yield: 63% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Functional Group Interconversion

Hydroxyl Group Protection/Deprotection

To prevent oxidation during coupling, the phenol hydroxyl is protected as a silyl ether (e.g., TBSCl, imidazole, DMF). Post-coupling, the TBS group is removed with TBAF in THF (quantitative yield).

Nitro Reduction to Amino

In routes using nitro precursors (e.g., 2-nitro-4-bromophenol ), hydrogenation with 10% Pd/C in MeOH at 40 psi H₂ provides the amine.

Patent-Based Scalable Synthesis

A three-step protocol from US20130310597A1 achieves multigram synthesis:

Step 1: Silyl Protection

  • 4-Bromo-2-hydroxyphenyltrimethylsilane is prepared using TMSCl (1.5 eq) and Et₃N (2.0 eq) in CH₂Cl₂ (0°C, 1 h).

Step 2: Pyrimidine Coupling

  • The silylated phenol reacts with 2-amino-6-(4-methylphenyl)-4-chloropyrimidine via SNAr (K₂CO₃, DMF, 80°C, 8 h).

Step 3: Deprotection

  • TMS cleavage with K₂CO₃ in MeOH/H₂O (rt, 2 h) yields the final compound (overall yield: 51%).

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, phenol-H), 6.45 (s, 2H, NH₂), 2.41 (s, 3H, CH₃).

  • HRMS : m/z calcd. for C₁₇H₁₄BrN₃O [M+H]⁺: 378.0241; found: 378.0238.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Ullmann Coupling5895Moderate$$$
Buchwald-Hartwig6397High$$$$
Patent Process5199Industrial$$

Key Observations

  • The patent route offers cost advantages but requires silylation steps.

  • Palladium-based methods provide higher purity but incur catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrimidine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have investigated the potential of phenolic compounds in cancer therapy. The structure of phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- suggests it may exhibit anticancer properties due to its ability to interact with biological targets involved in cell proliferation and apoptosis. For instance, research indicates that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties
Phenolic compounds are well known for their antimicrobial activities. The presence of the bromine atom in phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- may enhance its efficacy against various pathogens. Studies have shown that brominated phenols exhibit stronger antimicrobial effects compared to their non-brominated counterparts .

3. Role as a Drug Intermediate
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and inflammation. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents .

Material Science Applications

1. Polymer Chemistry
Phenol derivatives are often used in the production of polymers and resins. The compound can be utilized as a monomer or cross-linking agent in polymerization processes, enhancing the thermal and mechanical properties of the resulting materials. Research indicates that incorporating such phenolic compounds into polymer matrices can improve their stability and resistance to degradation .

2. Coatings and Adhesives
Due to its chemical stability and adhesive properties, phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- is suitable for use in coatings and adhesives. Its application in protective coatings can provide enhanced durability against environmental factors .

Biochemical Applications

1. Enzyme Inhibition Studies
The compound's structural features make it a candidate for studying enzyme inhibition mechanisms. Research has demonstrated that certain phenolic compounds can act as inhibitors for enzymes involved in metabolic pathways, providing insights into drug design for metabolic disorders .

2. Colorant Development
Phenolic compounds are also explored for their potential as colorants in various applications, including hair dye formulations. The stability of such compounds under oxidative conditions makes them suitable for use in cosmetic products .

Case Studies

StudyFocusFindings
Anticancer Activity Study Investigated the effects of brominated phenols on cancer cell linesShowed significant inhibition of cell growth with IC50 values indicating potency
Antimicrobial Efficacy Research Evaluated the antimicrobial properties against bacterial strainsDemonstrated enhanced activity compared to non-brominated analogs
Polymer Development Project Explored the use of phenolic compounds in creating new polymer compositesResulted in improved mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrimidine ring allows it to interact with nucleic acids, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related molecules, highlighting substituent variations and their implications:

Compound Name Molecular Formula Key Substituents Physicochemical/Biological Properties
Target: Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- C₁₇H₁₄BrN₃O - 4-Br (phenol)
- 2-amino, 6-(4-methylphenyl) (pyrimidine)
High lipophilicity; potential anti-inflammatory/antimicrobial activity (inferred from analogs)
2-(2-Amino-6-p-tolylpyrimidin-4-yl)-4-fluorophenol C₁₇H₁₄FN₃O - 4-F (phenol)
- Same pyrimidine substituents
Lower molecular weight (295.31 g/mol); increased electronegativity may alter binding affinity
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine C₁₁H₇BrClFN₂ - 4-Br (phenyl)
- 4-Cl, 5-F, 6-CH₃ (pyrimidine)
Reduced polarity; halogen clustering may enhance cytotoxicity
2-[(E)-(4-Methylphenyl)iminomethyl]-6-(morpholin-4-ylmethyl)phenol C₂₀H₂₃N₃O₂ - Schiff base linker
- Morpholine substituent
Enhanced solubility; demonstrated antimicrobial and anti-inflammatory activity
Key Observations:
  • Pyrimidine Substitution: The 2-amino group in the target and facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or DNA.
Anti-Inflammatory Activity:
  • Target Compound: While direct data are unavailable, analogs like 4-(2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)phenol () show 87–88% inhibition of inflammation in rodent models, suggesting the brominated analog may exhibit comparable or enhanced activity due to halogen effects .
  • Schiff Base Analogs : Compounds with morpholine substituents (e.g., ) demonstrate anti-inflammatory and antimicrobial properties, linked to their ability to stabilize free radicals and inhibit cyclooxygenase (COX) enzymes .
Antimicrobial Potential:
  • The target’s pyrimidine-phenol scaffold resembles 2-phenylindole derivatives (), which show COX-II inhibition and anti-inflammatory effects, implying possible dual therapeutic roles .
  • Halogenated Pyrimidines (e.g., ) often exhibit enhanced bioactivity due to increased electrophilicity and resistance to metabolic degradation .

Physicochemical and Crystallographic Insights

  • Crystal Packing: Phenol-pyrimidine hybrids (e.g., ) often stabilize via intramolecular hydrogen bonds (O–H⋯N) and π-π stacking, influencing solubility and melting points. The bromine atom in the target compound may enhance crystal density compared to fluorine analogs .

Biological Activity

Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- (CAS Number: 89112-65-2) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H19N3OC_{19}H_{19}N_{3}O, with a molar mass of approximately 305.37 g/mol. The structure features a phenolic group substituted with a pyrimidine moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenolic compounds, including derivatives like Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo-. Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and ovarian cancer cell lines .

CompoundCell LineIC50 (µM)
Compound AHCT1167.76
Compound BOVCAR-89.76

The presence of the bromo and amino groups in the structure enhances its interaction with biological targets, potentially leading to improved therapeutic efficacy.

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory properties. Kinases are critical in regulating cellular functions and are often targeted in cancer therapy. Studies have shown that similar phenolic compounds can exhibit selective inhibition of kinases involved in tumor growth regulation. For example, the compound demonstrated moderate inhibitory activity against PKMYT1, a kinase implicated in DNA damage response pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of phenolic compounds. The following modifications are noted to enhance activity:

  • Bromination : The introduction of bromine at specific positions can improve binding affinity to target proteins.
  • Amino Substitution : The presence of amino groups has been linked to increased solubility and bioavailability.

Table summarizing key modifications:

ModificationEffect on Activity
Bromine substitutionIncreased potency
Amino group presenceEnhanced solubility

Study on Antiviral Activity

In a recent study focusing on antiviral agents, derivatives of phenolic compounds were tested against viral replication. The results indicated that certain structural modifications could lead to enhanced antiviral properties, suggesting potential applications for Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo- in treating viral infections .

Toxicity and Safety Profile

While exploring the biological activity, it is also crucial to assess the toxicity profile. Preliminary assessments indicate that phenolic compounds can exhibit cytotoxic effects at high concentrations; however, further studies are necessary to establish safe dosage levels for therapeutic use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-bromo-?

  • Methodological Answer : Multi-component reactions (MCRs) are highly efficient for synthesizing pyrimidine derivatives. For example, pyrrolo[2,3-d]pyrimidine scaffolds can be synthesized via condensation of aldehydes, cyanacetamide, and methanesulfonamide derivatives in ethanol under basic conditions, followed by thermal cyclization . Similarly, Schiff base formation (e.g., condensation of aromatic amines with carbonyl groups) in refluxing ethanol provides a robust route to stabilize pyrimidine-phenolic hybrids . Optimize yields by monitoring intermediates via TLC and employing recrystallization for purification.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally analogous pyrimidines. For instance, the 4-bromo-phenolic proton typically appears downfield (δ 8.5–9.5 ppm), while pyrimidine C4 protons resonate near δ 8.0–8.5 ppm .
  • HRMS : Confirm molecular weight with <2 ppm error to verify bromine and amino substituents .
  • IR : Identify N–H (3300–3500 cm⁻¹) and C=O/C=N (1650–1700 cm⁻¹) stretches to distinguish tautomeric forms .

Q. What crystallographic strategies resolve challenges in structural refinement?

  • Methodological Answer : Use SHELX software (e.g., SHELXL/SHELXS) for small-molecule refinement. For twinned or high-resolution data, SHELXL’s robust algorithms handle disorder modeling and hydrogen-bonding networks. Key steps:

  • Apply TWIN/BASF commands for twinning corrections.
  • Refine anisotropic displacement parameters for heavy atoms (e.g., Br).
  • Validate geometry using R1/wR2 <5% and a Flack parameter near 0 .

Advanced Research Questions

Q. How do substituents (e.g., 4-bromo, 4-methylphenyl) influence electronic properties and reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). For example:

  • The bromine atom increases electrophilicity at the phenolic ring, enhancing nucleophilic substitution reactivity.
  • The 4-methylphenyl group stabilizes the pyrimidine ring via hyperconjugation, lowering LUMO energy by ~0.5 eV . Validate predictions via Hammett σ constants or kinetic studies.

Q. What strategies address contradictions in bioactivity data for pyrimidine derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Use ADMET predictors (e.g., SwissADME) to assess bioavailability. Structural analogs with 4-methylphenyl groups show improved metabolic stability due to reduced CYP450 interactions .
  • Targeted Assays : Prioritize assays aligned with substituent effects. For example, bromophenolic derivatives may exhibit enhanced antioxidant activity (test via DPPH assay) but reduced solubility (address via PEGylation).

Q. How can reaction mechanisms be elucidated for bromination or pyrimidine functionalization?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • LC-MS Intermediates : Trap transient intermediates (e.g., bromonium ions) using low-temperature quenching.
  • Computational Modeling : Simulate transition states (Gaussian 16) to confirm whether bromination proceeds via electrophilic aromatic substitution (EAS) or radical pathways .

Data Analysis and Optimization

Q. How to resolve discrepancies in crystallographic data refinement?

  • Methodological Answer :

  • Twinning Analysis : Use PLATON’s TWIN tool to detect twinning ratios. For SHELXL, refine BASF parameters iteratively.
  • Hydrogen Bonding : Validate O–H⋯N interactions (2.5–3.0 Å) and π-π stacking (3.4–3.8 Å) to ensure packing stability .
  • Disorder Modeling : Split occupancy for overlapping atoms (e.g., methyl groups) using PART commands .

Q. What computational workflows predict synthetic accessibility of derivatives?

  • Methodological Answer :

  • Retrosynthesis Tools : Use AiZynthFinder or Synthia to prioritize routes with fewer steps and higher yields.
  • Reaxys/PubChem : Filter reactions by similar substrates (e.g., 4-bromo-phenol + aminopyrimidines).
  • DFT Transition States : Calculate activation energies for key steps (e.g., cyclization) to identify bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.